H-Val-Leu-Ser-Glu-Gly-OH
Description
Properties
CAS No. |
83178-69-2 |
|---|---|
Molecular Formula |
C21H37N5O9 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C21H37N5O9/c1-10(2)7-13(25-21(35)17(22)11(3)4)19(33)26-14(9-27)20(34)24-12(5-6-15(28)29)18(32)23-8-16(30)31/h10-14,17,27H,5-9,22H2,1-4H3,(H,23,32)(H,24,34)(H,25,35)(H,26,33)(H,28,29)(H,30,31)/t12-,13-,14-,17-/m0/s1 |
InChI Key |
KRBYJGNJBRHLDI-WSMBLCCSSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |
sequence |
VLSEG |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The biological activities of H-Val-Leu-Ser-Glu-Gly-OH can be categorized into several key areas:
- Antimicrobial Activity : Peptides similar to this compound have been shown to disrupt microbial membranes, leading to cell lysis. Research indicates that peptides with hydrophobic residues enhance their ability to penetrate bacterial membranes, thus increasing their antimicrobial efficacy.
- Antioxidant Properties : This peptide may possess antioxidant capabilities, helping to scavenge free radicals and mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species.
- Antihypertensive Effects : Some studies suggest that peptides can inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. This property could position this compound as a candidate for managing hypertension.
- Anticancer Potential : Preliminary findings indicate that certain peptides can induce apoptosis in cancer cells. The mechanisms through which this compound exerts anticancer effects warrant further investigation.
Therapeutic Applications
The therapeutic applications of this compound are promising and include:
- Cardiovascular Health : Given its potential antihypertensive properties, this peptide could be explored for use in treating cardiovascular diseases related to high blood pressure.
- Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics or antimicrobial agents against resistant strains of bacteria.
- Cancer Treatment : The ability to induce apoptosis in cancer cells suggests that this compound could be investigated as part of a therapeutic regimen for specific types of cancer.
Future Directions in Research
Future research on this compound should focus on:
- In Vivo Studies : Conducting studies in living organisms to assess the efficacy and safety of this peptide in therapeutic contexts.
- Mechanistic Studies : Elucidating the precise molecular pathways through which the peptide exerts its biological effects.
- Formulation Development : Exploring how this peptide can be incorporated into drug formulations or delivery systems for enhanced therapeutic outcomes.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of microbial membranes | |
| Antioxidant | Scavenging free radicals | |
| Antihypertensive | Inhibition of ACE | |
| Anticancer | Induction of apoptosis in cancer cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares H-Val-Leu-Ser-Glu-Gly-OH with structurally or functionally related peptides, focusing on sequence, physicochemical properties, and research findings.
Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Sequence Complexity : this compound is longer than dipeptides (e.g., H-Leu-Glu-OH) but shorter than cyclic or therapeutic peptides (e.g., ’s 16-residue peptide). Its inclusion of Ser and Glu may enhance solubility and hydrogen-bonding capacity compared to purely hydrophobic sequences.
- Solubility Trends : Peptides with glycine (e.g., H-DL-Leu-Gly-Gly-OH) or charged residues (e.g., H-Leu-Glu-OH) often exhibit better solubility in polar solvents like DMSO .
Functional and Therapeutic Comparisons
Table 2: Functional and Research-Based Comparisons
Key Observations:
- Therapeutic Potential: highlights a 16-residue peptide with Glu and Leu residues used in treating Streptococcus pneumoniae infections, suggesting that this compound could be explored for antimicrobial or immunomodulatory roles .
- Anticancer Activity : Cyclic peptides with Val/Leu () demonstrate cytotoxicity against lung cancer cells, implying that structural motifs in this compound might be optimized for similar effects .
Physical and Chemical Stability
- Glycine Flexibility : The terminal glycine in this compound may enhance conformational adaptability, contrasting with rigid cyclic peptides () .
- Charged Residues : The presence of Glu (pKa ~4.1) introduces pH-dependent solubility, a feature shared with H-Leu-Glu-OH but absent in neutral peptides like H-DL-Leu-Gly-Gly-OH .
Preparation Methods
Resin and Protection Strategy
- Resin: An acid-labile resin is typically used to anchor the C-terminal amino acid (Gly-OH) via its carboxyl group.
- Amino Acid Protection: The N-terminus of amino acids is commonly protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile and removed by piperidine treatment. Side chains of Ser and Glu are protected by t-butyl (tBu) esters to prevent side reactions during synthesis.
Coupling Reagents and Conditions
- Coupling of amino acids is performed using preactivated derivatives or coupling reagents like DIC (diisopropylcarbodiimide) combined with HOBt (1-hydroxybenzotriazole) to improve yield and reduce racemization.
- Typically, three equivalents of activated amino acids are used to drive the coupling reaction to completion.
- The peptide-resin is washed thoroughly with DMF and MeOH between steps to remove excess reagents and by-products.
Sequential Assembly
The peptide chain is assembled from the C-terminus (Gly) to the N-terminus (Val) by sequential cycles of:
- Fmoc deprotection with 20% piperidine in DMF.
- Amino acid coupling with Fmoc-protected amino acid derivatives.
- Washing steps to remove excess reagents.
This cycle repeats until the full sequence this compound is constructed on the resin.
Cleavage and Deprotection
- After assembly, the peptide is cleaved from the resin and side-chain protecting groups are simultaneously removed by treatment with a strong acidic cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) for about 2 hours at room temperature.
- The crude peptide is then precipitated by addition of a non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE), filtered, and dried under vacuum.
Purification and Characterization
- The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a binary gradient of water and organic solvents such as acetonitrile or methanol.
- Purity is assessed by HPLC and mass spectrometry, aiming for >98.5% purity with minimal deletion or addition by-products (<0.5%).
- The purified peptide is then lyophilized or spray-dried to obtain the final product.
Alternative Fragment Condensation Approaches
For longer peptides or complex sequences, fragment condensation in solution phase can be employed. This involves synthesizing shorter peptide fragments separately and then coupling them in solution using coupling reagents. Protection groups similar to those used in SPPS are maintained to prevent side reactions.
Although this compound is a relatively short pentapeptide, fragment condensation could be applied if desired for specific synthetic strategies or scale-up.
Summary Table of Preparation Steps
| Step No. | Process Step | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Resin Loading | Attach Gly to acid-labile resin via carboxyl group | Resin type: Acid-labile; Gly is C-terminal amino acid |
| 2 | N-Terminal Protection Removal | Remove Fmoc group using 20% piperidine in DMF | Mild basic conditions |
| 3 | Amino Acid Coupling | Sequential coupling of Fmoc-Glu(tBu), Fmoc-Ser(tBu), Fmoc-Leu, Fmoc-Val | Use DIC/HOBt, 3 eq. activated amino acid |
| 4 | Washing | Wash resin with DMF and MeOH to remove excess reagents | Multiple wash cycles |
| 5 | Final Deprotection & Cleavage | Treat peptide-resin with 95% TFA/2.5% TIS/2.5% EDT for 2 hours | Room temperature; simultaneous cleavage and deprotection |
| 6 | Peptide Precipitation | Precipitate crude peptide with MTBE or diethyl ether | Filter and dry under vacuum |
| 7 | Purification | RP-HPLC purification using water/acetonitrile gradient | Aim for >98.5% purity |
| 8 | Drying | Lyophilization or spray drying to obtain final peptide | Store under appropriate conditions |
Research Findings and Advantages
- The Fmoc-based SPPS method allows mild reaction conditions, minimizing side reactions and racemization.
- Using acid-labile resin and TFA cleavage ensures efficient recovery of the peptide with simultaneous side-chain deprotection.
- The use of side-chain protecting groups like tBu for Ser and Glu prevents unwanted side reactions during synthesis.
- Purification by RP-HPLC yields peptides with purity exceeding 98.5%, suitable for research and pharmaceutical applications.
- The described methods have been successfully applied in the synthesis of peptides containing similar sequences and poly-glycine stretches, demonstrating robustness and scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
